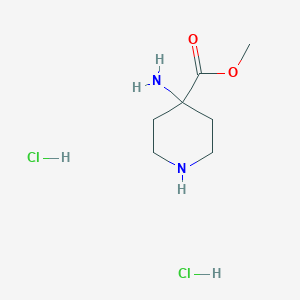

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

Description

The exact mass of the compound Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-aminopiperidine-4-carboxylate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminopiperidine-4-carboxylate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-aminopiperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRCPOUAKWVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161315-19-1 | |

| Record name | methyl 4-aminopiperidine-4-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride structural analysis

An In-depth Technical Guide to the Structural Analysis of Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride

Abstract

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a pivotal chemical intermediate, leveraging the versatile piperidine scaffold that is a cornerstone in modern medicinal chemistry.[1] Its unique bifunctional nature, featuring a quaternary center with both an amine and a carboxylate group, makes it a valuable building block for complex molecular architectures in drug discovery.[2][3] This guide provides a comprehensive, in-depth technical overview of the essential methodologies required for the unambiguous structural elucidation of this compound. We will delve into the causality behind the selection of analytical techniques, present field-proven experimental protocols, and offer insights into data interpretation, adhering to the principles of scientific integrity and validation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar chemical entities.

Physicochemical Profile and Synthesis Rationale

A thorough understanding of a molecule's physical and chemical properties is the foundation of its structural analysis. The dihydrochloride salt form significantly influences properties like solubility and stability, which in turn dictates the choice of analytical solvents and conditions.

Key Properties

The fundamental properties of Methyl 4-aminopiperidine-4-carboxylate and its parent acid are summarized below.

| Property | Value | Source |

| Chemical Name | Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | - |

| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl | [4] |

| Molecular Weight | 231.12 g/mol | Calculated |

| Free Base Exact Mass | 158.10553 Da | [4] |

| CAS Number | Not directly available (parent acid: 40951-39-1) | [5] |

| Predicted XLogP3-AA | -0.9 (for free base) | [4] |

| Appearance | Typically a white to off-white solid | General Knowledge |

Synthesis Overview: A Mechanistic Perspective

The structure of the final compound is a direct result of its synthetic pathway. A common and logical approach to synthesizing Methyl 4-aminopiperidine-4-carboxylate involves a multi-step sequence starting from a protected piperidone derivative. Understanding this pathway is crucial as it predicts potential impurities and validates the expected connectivity of the final structure.

A plausible synthesis workflow is outlined below. The choice of a Boc-protecting group is strategic, as it is stable under the conditions of the Strecker reaction and can be removed under acidic conditions which simultaneously protonates the amine functionalities to yield the final dihydrochloride salt.

Caption: A logical synthetic workflow for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.

The Integrated Analytical Workflow: A Strategy for Unambiguous Confirmation

No single analytical technique can provide a complete structural picture. A synergistic and hierarchical approach is essential for self-validating results. The causality is clear: we first confirm the mass and elemental formula, then identify the functional groups present, subsequently map the precise atomic connectivity, and finally, determine the three-dimensional arrangement of the atoms in space.

Caption: Hierarchical workflow for comprehensive structural analysis.

Detailed Analytical Protocols and Data Interpretation

As a senior scientist, the emphasis is not just on the protocol but on understanding why specific parameters are chosen and how to interpret the resulting data with confidence.

High-Resolution Mass Spectrometry (HRMS)

-

Expertise & Causality: This is the initial and most critical step. It provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. We analyze the free base, as the dihydrochloride salt will dissociate in the electrospray ionization (ESI) source. A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy.

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or water) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use an ESI-TOF mass spectrometer.

-

Method Parameters:

-

Ionization Mode: Positive ESI (+) is chosen to protonate the basic amine groups.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Source Temperature: ~120-150 °C.

-

Infusion: Introduce the sample via direct infusion or through a liquid chromatography system.

-

-

Data Acquisition: Acquire the spectrum, ensuring the presence of a lock mass for internal calibration to achieve high mass accuracy (<5 ppm).

-

-

Data Interpretation and Trustworthiness: The primary ion expected is the protonated free base, [M+H]⁺. The measured mass should be compared to the theoretical mass.

| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |

| [C₇H₁₅N₂O₂]⁺ ([M+H]⁺) | 159.11280 | 159.1131 | < 2.0 ppm |

| [C₇H₁₄N₂O₂Na]⁺ ([M+Na]⁺) | 181.09475 | 181.0950 | < 1.5 ppm |

A mass error of less than 5 ppm provides high confidence in the assigned elemental formula of C₇H₁₄N₂O₂ for the free base.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the amine (as an ammonium salt), the ester carbonyl, and C-O/C-N bonds. The dihydrochloride form will significantly alter the N-H stretching region.

-

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) is a modern, simple method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean crystal first.

-

Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

-

-

Data Interpretation and Trustworthiness: The presence of the following key peaks validates the functional group profile of the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Expected Appearance |

| Ammonium (R-NH₃⁺) | ~3200-2500 | Very broad and strong absorption due to N-H stretching in the salt.[6] |

| Ester Carbonyl (C=O) | ~1750-1730 | Strong, sharp peak, characteristic of a saturated ester. |

| C-O Stretch | ~1250-1150 | Strong absorption from the ester C-O bond. |

| C-N Stretch | ~1200-1000 | Moderate absorption. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, ¹H NMR reveals the proton environment and neighbors, ¹³C NMR identifies all unique carbon atoms, and 2D NMR experiments (like COSY and HSQC) definitively link the atoms together. The choice of solvent is critical; due to the salt's high polarity, Deuterium Oxide (D₂O) or DMSO-d₆ are required. D₂O is often preferred as it can exchange with the labile N-H protons, simplifying the spectrum.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling).

-

2D COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

-

-

Data Interpretation and Trustworthiness (Predicted Data in D₂O):

| Assignment | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) | COSY Correlations | HSQC Correlation |

| -COOCH₃ | ~3.8 ppm (s, 3H) | ~53 ppm | None | Correlates to C at ~53 ppm |

| Piperidine H2/H6 | ~3.5 ppm (m, 4H) | ~45 ppm | Correlates with H3/H5 | Correlates to C at ~45 ppm |

| Piperidine H3/H5 | ~2.2 ppm (m, 4H) | ~30 ppm | Correlates with H2/H6 | Correlates to C at ~30 ppm |

| Quaternary C4 | - | ~60 ppm | - | - |

| Carbonyl C=O | - | ~172 ppm | - | - |

| NH₃⁺ / NH₂⁺ | Not observed (exchanged with D₂O) | - | - | - |

-

Self-Validation: The COSY spectrum must show a correlation between the proton signals at ~3.5 ppm and ~2.2 ppm, confirming the piperidine ring's -CH₂-CH₂- fragments. The HSQC spectrum must then link these protons to their respective carbons. The singlet at ~3.8 ppm integrating to 3H is definitive for the methyl ester. This multi-dimensional analysis provides an unshakeable, self-validating map of the molecule's core structure.

Single-Crystal X-ray Diffraction

-

Expertise & Causality: This is the "gold standard" for structural analysis. It provides an unambiguous 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and the conformation of the piperidine ring (typically a chair conformation). It also shows how the chloride counter-ions interact with the protonated amines through hydrogen bonding.[7][8][9][10][11]

-

Experimental Protocol (High-Level):

-

Crystal Growth (The Critical Step): Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a solvent in which the compound is sparingly soluble (e.g., methanol/diethyl ether mixture).[7]

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. This model is then refined to best fit the experimental data.

-

-

Data Interpretation and Trustworthiness: The output is a 3D model with detailed crystallographic data. Key validations include:

-

Piperidine Conformation: Confirmation of the expected chair conformation.

-

Quaternary Center: Unambiguous placement of the amino and methyl carboxylate groups at the C4 position.

-

Ion Pairing: Direct observation of hydrogen bonds between the ammonium protons (on both the ring and C4-amino group) and the two chloride anions, confirming the dihydrochloride stoichiometry.

-

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[13] May cause respiratory tract, skin, and eye irritation.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic due to its salt nature.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The structural elucidation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a prime example of the necessity of an integrated, multi-technique analytical approach. Each method, from mass spectrometry to X-ray crystallography, provides a unique and essential piece of the structural puzzle. By understanding the causality behind each experimental choice and meticulously interpreting the resulting data, researchers can achieve a self-validating and unambiguous confirmation of the molecule's identity. This robust analytical framework is indispensable for ensuring the quality and integrity of chemical building blocks used in the vital field of drug discovery.

References

-

Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]

-

Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). Methyl 4-aminopiperidine-4-carboxylate dihydrochloride. [Link]

-

Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Khan, I., et al. (2018). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl piperidinecarboxylates. RSC Medicinal Chemistry. [Link]

-

Wikipedia. (2024). Piperidine. [Link]

-

Hryhoriv, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCr Journals. [Link]

-

El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. PubChemLite - Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mdpi.com [mdpi.com]

- 12. peptide.com [peptide.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

Introduction

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, its unique substitution pattern, featuring a primary amine and a methyl ester at the 4-position, offers versatile opportunities for molecular elaboration. The dihydrochloride salt form is frequently employed to enhance aqueous solubility and stability, critical parameters for drug candidates.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its structural and electronic characteristics, solubility, dissociation constants, and thermal properties. Furthermore, this guide will present detailed, field-proven experimental protocols for the determination of these key parameters, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.

Molecular Structure:

The structure of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride consists of a piperidine ring substituted at the 4-position with both an amino group and a methoxycarbonyl group. In its dihydrochloride salt form, both the exocyclic primary amine and the endocyclic secondary amine of the piperidine ring are protonated, each associated with a chloride counter-ion.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | methyl 4-aminopiperidinium-4-carboxylate dichloride |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ |

| Molecular Weight | 247.12 g/mol |

| CAS Number | Not available |

| Canonical SMILES | COC(=O)C1(N)CC[NH2+]CC1.[Cl-].[Cl-] |

Stereochemistry and Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[2] The substituents at the 4-position can exist in either axial or equatorial orientations. The bulky methyl carboxylate group is expected to preferentially occupy the equatorial position to reduce 1,3-diaxial interactions. The conformation of the aminium group will be influenced by intramolecular hydrogen bonding and solvent interactions.

Caption: 2D representation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.

Dissociation Constants (pKa)

The pKa values of the two protonated amino groups are critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and biological activity.

Due to the electron-withdrawing effect of the adjacent quaternary carbon and the ester group, the pKa of the exocyclic primary aminium group is expected to be lower than that of a simple primary amine. Conversely, the pKa of the endocyclic secondary aminium group will be influenced by the overall charge of the molecule.

Predicted pKa Values:

Based on the pKa of similar structures, the following are estimated pKa values:

-

pKa₁ (Exocyclic NH₃⁺): ~7.5 - 8.5

-

pKa₂ (Endocyclic NH₂⁺): ~10.0 - 11.0

The significant difference between the two pKa values allows for the potential of forming a monohydrochloride salt under controlled pH conditions.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard method for the experimental determination of the pKa values of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.

Principle:

A solution of the dihydrochloride salt is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Materials and Equipment:

-

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

Deionized water, boiled to remove CO₂

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

100 mL beaker

Procedure:

-

Sample Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint Detection: Continue the titration past the two equivalence points, which will be indicated by sharp changes in pH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The two pKa values are the pH values at the midpoints of the two buffer regions (half-equivalence points). The equivalence points can be determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).

Causality Behind Experimental Choices:

-

CO₂-free water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the equivalence points.

-

Standardized NaOH: The accuracy of the pKa determination is directly dependent on the accurate concentration of the titrant.

-

Potentiometric detection: This method provides more precise and objective endpoint detection compared to colorimetric indicators, especially for polyprotic species.[3]

Sources

An In-Depth Technical Guide to the Identification of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

This guide provides a comprehensive framework for the unequivocal identification and characterization of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a key building block in modern drug discovery. As a substituted piperidine, this compound belongs to a class of heterocycles that are integral structural motifs in a vast number of pharmaceuticals.[1][2] The precise confirmation of its structure and purity is a critical prerequisite for its use in synthesis, ensuring the integrity and reproducibility of downstream applications in medicinal chemistry.[3]

This document moves beyond mere data reporting, delving into the causality behind analytical choices and establishing a self-validating system of protocols for researchers, scientists, and drug development professionals.

Section 1: Core Identification and Physicochemical Properties

The foundational step in any analytical workflow is the confirmation of the compound's basic identity. Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a salt, which enhances its stability and solubility in polar solvents, making it amenable to various analytical techniques.

A search of chemical databases reveals that the CAS (Chemical Abstracts Service) number for the parent compound, 4-Aminopiperidine-4-carboxylic acid, is registered under several identifiers, with its hydrochloride salt also cataloged.[4][5] The target molecule, the methyl ester dihydrochloride, requires careful specification. While a specific CAS number for the exact dihydrochloride methyl ester was not definitively isolated in the initial search, the CAS number 106261-49-8 has been associated with a related piperazine derivative, highlighting the importance of rigorous, multi-technique verification rather than relying on a single identifier.[6][7][8] For the purpose of this guide, we will proceed with the characterization of the structure as named.

The core properties are summarized below:

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-aminopiperidine-4-carboxylate dihydrochloride | N/A |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | Derived |

| Molecular Weight | 231.12 g/mol | Derived |

| Appearance | Typically a white to off-white solid | [8] |

| Solubility | Soluble in water and polar organic solvents like methanol | [7][8] |

Section 2: The Analytical Workflow for Structural Verification

A multi-faceted analytical approach is non-negotiable for the definitive identification of a chemical entity. This ensures that data from orthogonal techniques converge to a single, unambiguous structural assignment. The workflow described below represents a robust, self-validating system.

Caption: Integrated workflow for compound identification and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, both ¹H and ¹³C NMR are essential.

-

¹H NMR (Proton NMR): The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Causality: The presence of two hydrochloride salts will protonate both the piperidine nitrogen and the primary amine. This causes protons on carbons adjacent to these nitrogens to be significantly deshielded, shifting them downfield. The spectrum is typically run in a deuterated solvent like D₂O or DMSO-d₆.

-

Expected Signals:

-

~3.8 ppm (Singlet, 3H): This signal is characteristic of the methyl ester (-OCH₃) protons. It is a singlet because there are no adjacent protons to cause splitting.

-

~3.0-3.5 ppm (Multiplets, 4H): These signals correspond to the four protons on the carbons adjacent to the piperidine nitrogen (C2 and C6). The complex splitting pattern arises from coupling to each other and to the protons at C3 and C5.

-

~2.0-2.5 ppm (Multiplets, 4H): These signals represent the protons on the carbons at the C3 and C5 positions of the piperidine ring.

-

Broad signals for N-H protons: The amine (-NH₃⁺) and ammonium (-NH₂⁺-) protons will appear as broad signals that may exchange with residual water in the solvent.

-

-

-

¹³C NMR (Carbon NMR): This technique provides a count of the unique carbon environments in the molecule.

-

Expected Signals:

-

~170-175 ppm: The carbonyl carbon of the methyl ester group.

-

~55-60 ppm: The quaternary carbon at the C4 position, bonded to both the amine and the carboxylate.

-

~53 ppm: The methyl carbon of the ester group.

-

~40-45 ppm: The carbons adjacent to the piperidine nitrogen (C2 and C6).

-

~30-35 ppm: The carbons at the C3 and C5 positions.

-

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized molecule.

-

Causality: In positive ion mode ESI-MS, the molecule is already charged. The instrument will detect the monochloride cation [M+H-Cl]⁺ or the dication [M+2H]²⁺. The most likely observation, however, is the free base after in-source fragmentation or neutral loss, corresponding to the molecular formula C₇H₁₄N₂O₂.

-

Expected Ion: The primary ion of interest would be the protonated free base [C₇H₁₄N₂O₂ + H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 159.12. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing unequivocal validation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Expected Absorptions:

-

~3200-2800 cm⁻¹ (Broad): Strong, broad absorptions corresponding to the N-H stretching vibrations of the primary ammonium (-NH₃⁺) and the secondary ammonium (-NH₂⁺-) groups.

-

~1740 cm⁻¹ (Strong): A sharp, strong absorption characteristic of the C=O stretch of the ester functional group.

-

~1250 cm⁻¹ (Strong): C-O stretching of the ester group.

-

Section 3: Chromatographic Purity Assessment

Beyond structural identity, confirming the purity of the material is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this assessment.

-

Causality: As a polar, ionic compound, it will have low retention on standard C18 columns with typical mobile phases. To achieve good peak shape and retention, an ion-pairing agent (e.g., trifluoroacetic acid, TFA) is often required in the mobile phase. The acidic nature of the mobile phase ensures the amines remain protonated and interact consistently with the stationary phase. Detection can be challenging as the molecule lacks a strong UV chromophore; thus, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often more suitable than a standard UV detector.

Section 4: Experimental Protocols

The following protocols are provided as a validated starting point for analysis.

Protocol 4.1: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Protocol 4.2: Mass Spectrometry Analysis

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or water.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Infuse the sample solution directly into an ESI-MS instrument operating in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Analyze the resulting spectrum to identify the parent ion, confirming its m/z matches the theoretical value for [M+H]⁺ of the free base.

Protocol 4.3: RP-HPLC Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD or CAD (UV at ~210 nm may be used but with low sensitivity).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 A:B) at a concentration of ~1 mg/mL.

-

Analysis: Integrate the peak area of the main component and any impurities to calculate the purity as a percentage of the total area.

Conclusion

The definitive identification of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is not achieved by a single measurement but by the logical integration of data from multiple, orthogonal analytical techniques. NMR spectroscopy confirms the molecular structure, high-resolution mass spectrometry validates the elemental composition, and chromatography assures purity. By following the structured workflow and robust protocols outlined in this guide, researchers can proceed with confidence, knowing their starting material is unequivocally verified, thereby upholding the principles of scientific integrity and reproducibility in the drug development process.

References

-

Piperidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved January 23, 2026, from [Link]

-

Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. Retrieved January 23, 2026, from [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-Aminopiperidine-4-carboxylic acid hydrochloride | C6H13ClN2O2 | CID 45073614. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2018). PubMed. Retrieved January 23, 2026, from [Link]

-

Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Piszcz, P., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2013). IJPRS. Retrieved January 23, 2026, from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 23, 2026, from [Link]

-

CAS No : 41838-46-4 | Product Name : 4-Amino-1-methylpiperidine | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

-

CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride. (n.d.). AHH Chemical Co., Ltd. Retrieved January 23, 2026, from [Link]

-

4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Aminopiperidine-4-carboxylic acid hydrochloride | C6H13ClN2O2 | CID 45073614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 106261-49-8 | CAS DataBase [chemicalbook.com]

- 8. CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic… [cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride

Abstract

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its rigid cyclic α,α-disubstituted amino acid structure offers a unique conformational constraint that is highly sought after in the design of novel therapeutics, including enzyme inhibitors, receptor ligands, and complex peptide analogues.[1][2] This technical guide provides an in-depth exploration of the primary synthetic pathways for this key intermediate, with a focus on the underlying chemical principles, step-by-step experimental protocols, and critical process optimization insights. We will dissect two robust and widely adopted strategies: the modified Strecker synthesis and the Bucherer-Bergs reaction, both originating from a common N-protected 4-piperidone precursor. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive and practical understanding of these essential synthetic transformations.

Introduction: The Strategic Importance of the 4-Amino-4-Carboxypiperidine Scaffold

The piperidine moiety is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties, including high aqueous solubility and metabolic stability. The specific substitution pattern of Methyl 4-aminopiperidine-4-carboxylate, featuring a quaternary carbon at the 4-position bearing both an amine and a methyl carboxylate group, elevates its status from a simple cyclic amine to a valuable constrained amino acid analogue.[3] This unique architecture is instrumental in:

-

Drug Design: Serving as a key intermediate for highly active compounds, including novel analgesics and other central nervous system agents.[4]

-

Peptidomimetics: Introducing conformational rigidity into peptide chains, which can enhance biological activity, selectivity, and resistance to enzymatic degradation.[3]

-

Combinatorial Chemistry: Acting as a versatile scaffold for the generation of diverse chemical libraries, enabling the exploration of new biological targets.[5]

The primary challenge in its synthesis lies in the efficient and controlled construction of the sterically hindered C4-quaternary center. The following sections will detail the most effective methodologies to achieve this.

Retrosynthetic Analysis

A logical retrosynthetic approach reveals that the target molecule can be disconnected back to a common and readily available starting material: an N-protected 4-piperidone. The key transformations involve salt formation, esterification of a carboxylic acid, deprotection of the piperidine nitrogen, and the crucial C-C and C-N bond formations at the C4 position. This analysis points directly toward classic aminonitrile or hydantoin-based synthetic strategies.

Caption: Retrosynthetic analysis of the target compound.

Primary Synthesis Pathway I: The Modified Strecker Synthesis

The Strecker synthesis is a cornerstone reaction for generating α-amino acids from carbonyl compounds.[6] Its adaptation for cyclic ketones like N-protected 4-piperidone provides a direct and efficient route to the desired scaffold. The overall workflow involves the formation of an α-aminonitrile intermediate, followed by hydrolysis and subsequent functional group manipulations.

Causality and Experimental Choices

The initial protection of the piperidine nitrogen is paramount. Using a protecting group like Benzyl (Bn) or tert-Butoxycarbonyl (Boc) prevents the secondary amine from interfering with the core reaction, for instance, by reacting with the cyanide source or the ketone itself. The choice of protecting group dictates the final deprotection strategy; benzyl groups are typically removed via catalytic hydrogenolysis, while the Boc group is labile in strong acid.

The conversion of the nitrile to the carboxylic acid is often the most challenging step, requiring vigorous hydrolysis conditions (e.g., concentrated H₂SO₄ or strong base) which can impact the overall yield.[4] Subsequent esterification is typically straightforward, often achieved with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[1]

Caption: Workflow for the modified Strecker Synthesis.

Experimental Protocol: Strecker Synthesis

An optimized procedure starting from 1-benzylpiperidin-4-one is detailed below.[4]

-

Step 1: α-Anilinonitrile Formation: 1-Benzylpiperidin-4-one is condensed with aniline and HCN (often generated in situ from KCN or NaCN) to yield the corresponding anilino-nitrile in high yield (~90%).[4]

-

Step 2: Selective Nitrile Hydrolysis: The anilino-nitrile is treated with concentrated H₂SO₄. This selectively hydrolyzes the nitrile to a primary amide.[4]

-

Step 3: Amide Hydrolysis: The resulting anilino-amide undergoes vigorous basic hydrolysis (e.g., KOH in ethylene glycol at high temperature) to form the free carboxylic acid.[7]

-

Step 4: Esterification: The amino acid is then esterified by refluxing in methanol with thionyl chloride (SOCl₂) to produce the methyl ester. This step yields Methyl 4-anilino-1-benzylpiperidine-4-carboxylate.[4]

-

Step 5: N-Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst) in an acidic medium, which improves reaction rates and product purity.[4]

-

Step 6: Salt Formation: The resulting primary amine, Methyl 4-aminopiperidine-4-carboxylate, is dissolved in an anhydrous solvent (like ether or isopropanol) and treated with a solution of HCl to precipitate the final Methyl 4-aminopiperidine-4-carboxylate dihydrochloride salt.

Primary Synthesis Pathway II: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a powerful multi-component synthesis that produces hydantoins from a ketone, a cyanide salt, and ammonium carbonate.[8][9] These hydantoin intermediates serve as stable, crystalline precursors that can be hydrolyzed to yield the target α,α-disubstituted amino acid.

Causality and Experimental Choices

This pathway is often favored for its operational simplicity, combining three components in a single step to form the key spiro-hydantoin intermediate. The N-protection strategy for the starting 4-piperidone remains a critical first step, as with the Strecker synthesis. The most demanding step in this sequence is the hydrolysis of the exceptionally stable hydantoin ring, which typically requires prolonged heating with a strong base like potassium hydroxide or barium hydroxide.[3] The workup must then carefully neutralize the resulting amino acid to its zwitterionic form for isolation before proceeding to the esterification and deprotection steps.[3]

Caption: Workflow for the Bucherer-Bergs Synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis

A representative protocol using an N-Boc protecting group is outlined below.[3]

-

Step 1: Hydantoin Formation: N-Boc-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a mixture of methanol and water. The mixture is stirred at room temperature for 48 hours to form the piperidine-4-spiro-5'-hydantoin derivative.[3]

-

Step 2: Hydantoin Hydrolysis: The isolated spiro-hydantoin is subjected to vigorous alkaline hydrolysis. This is typically achieved by heating with aqueous potassium hydroxide (e.g., 2.0 M KOH) to open the hydantoin ring and form the potassium salt of N-Boc-4-aminopiperidine-4-carboxylic acid.[3]

-

Step 3: Isolation of the Amino Acid: The aqueous solution is carefully neutralized with acid (e.g., HCl) to the isoelectric point, causing the zwitterionic amino acid to precipitate for isolation.[3]

-

Step 4: Esterification: The N-Boc protected amino acid is esterified to its methyl ester, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.[1]

-

Step 5: Deprotection and Salt Formation: The N-Boc-protected methyl ester is dissolved in a suitable solvent (e.g., methanol, dioxane, or ethyl acetate) and treated with an excess of hydrochloric acid. This single step cleaves the Boc protecting group and forms the desired dihydrochloride salt, which typically precipitates from the solution and can be collected by filtration.

Comparative Analysis and Optimization

| Feature | Modified Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Material | N-Protected 4-Piperidone | N-Protected 4-Piperidone |

| Key Intermediate | α-Aminonitrile | Spiro-Hydantoin |

| Reagent Toxicity | High (Cyanide salts) | High (Cyanide salts) |

| Key Challenge | Often harsh hydrolysis of the nitrile/amide.[4][7] | Vigorous hydrolysis of the stable hydantoin ring.[3] |

| Scalability | Generally scalable, but hydrolysis can be difficult to control. | Good; hydantoin intermediate is often a stable, crystalline solid, aiding purification. |

| Pros | Direct route, well-established in literature. | Operationally simple multicomponent reaction to form the key intermediate. |

| Cons | Nitrile hydrolysis can lead to side products and low yields.[7] | Requires very harsh conditions for hydantoin ring-opening. |

Field-Proven Insights for Optimization:

-

Protecting Group Strategy: For syntheses requiring further N-alkylation, using a benzyl (Bn) group is advantageous as it can be removed orthogonally to many other protecting groups. For a more direct route to the final product, the acid-labile Boc group is often preferred as its removal can be combined with the final HCl salt formation step.

-

Ester Protection: In complex multi-step syntheses, the carboxylic acid can be protected as a tert-butyl ester, which can be cleaved under mild acidic conditions (e.g., with TFA), offering an alternative to the more robust methyl ester.[7]

Conclusion

The synthesis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a well-documented process, with the modified Strecker and Bucherer-Bergs reactions representing the most reliable and field-proven pathways. Both routes effectively construct the critical C4-quaternary stereocenter starting from a common N-protected 4-piperidone. The choice between them often depends on laboratory-specific considerations, such as desired scale, purification capabilities, and tolerance for the harsh hydrolysis conditions required in each. A thorough understanding of the causality behind each experimental step, particularly the strategic use of protecting groups and the optimization of hydrolysis conditions, is essential for achieving high yields and purity. As a key structural motif in medicinal chemistry, mastery of these synthetic routes provides researchers with a powerful tool for the development of next-generation therapeutics.

References

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: A Comprehensive Technical Guide to 4-Amino-4-Carboxypiperidines

This guide provides an in-depth exploration of 4-amino-4-carboxypiperidines, a class of compounds that has garnered significant attention in medicinal chemistry and drug discovery. Their unique structural architecture, featuring a constrained piperidine ring with both an amino and a carboxylic acid group at the C4 position, imparts valuable properties for the development of novel therapeutics. This document will delve into the core aspects of their synthesis, chemical behavior, and diverse biological applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Amino-4-Carboxypiperidine Core

The 4-amino-4-carboxypiperidine scaffold is a privileged structure in medicinal chemistry due to its rigid framework, which allows for the precise spatial orientation of substituents. This conformational restriction is crucial for optimizing interactions with biological targets. The presence of both a primary amine and a carboxylic acid on the same quaternary carbon creates a versatile building block for combinatorial chemistry and the synthesis of complex molecules, including peptide mimetics.[1] The piperidine ring itself is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties.[2]

This guide will navigate through the key synthetic strategies to access this scaffold, explore its chemical reactivity, and highlight its application in the development of potent bioactive agents, particularly in the areas of antiviral and antifungal therapies.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 4-amino-4-carboxypiperidines can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution pattern on the piperidine nitrogen and the availability of starting materials.

Reductive Amination of N-Substituted 4-Piperidones

A common and efficient method for the synthesis of 4-aminopiperidine derivatives involves the reductive amination of N-substituted 4-piperidones.[3] This two-step, one-pot reaction is highly versatile and allows for the introduction of a wide variety of substituents on the exocyclic amine.

Experimental Protocol: Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine [3]

-

Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloroethane, add dodecylamine (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-N-dodecylpiperidin-4-amine.

The causality behind this experimental choice lies in the mildness and selectivity of sodium triacetoxyborohydride as a reducing agent. It is stable in acidic conditions, which are often necessary for imine formation, and it selectively reduces the iminium intermediate without affecting other functional groups.

Caption: Reductive amination of N-benzyl-4-piperidone.

Curtius Rearrangement of Isonipecotate Derivatives

An alternative and elegant approach for the synthesis of 4-amino-4-carboxypiperidine derivatives utilizes the Curtius rearrangement as a key step, starting from isonipecotate (piperidine-4-carboxylate) esters.[4] This method is particularly useful for introducing the amino group at the C4 position when a carboxylic acid precursor is readily available.

The synthesis begins with the alkylation of the isonipecotate at the C4 position, followed by conversion of the ester to an acyl azide. The acyl azide then undergoes a thermally or photochemically induced Curtius rearrangement to form an isocyanate, which can be subsequently hydrolyzed to the desired amine.[4]

Caption: Curtius rearrangement for 4-aminopiperidine synthesis.

This self-validating protocol ensures the introduction of the amino group specifically at the C4 position, dictated by the starting material. The use of protecting groups on the piperidine nitrogen is essential to prevent side reactions.

Chemical Properties and Reactivity

The bifunctional nature of 4-amino-4-carboxypiperidines dictates their chemical reactivity. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group allows for a wide range of chemical transformations. To achieve selective reactions, the use of orthogonal protecting groups is often necessary.

Protecting Group Strategies

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amino function. It is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions.[1]

-

N-Cbz Protection: The benzyloxycarbonyl (Cbz or Z) group is another widely employed protecting group for amines, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

-

Esterification: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in undesired reactions.

Key Reactions

-

Peptide Coupling: The carboxylic acid moiety can be activated using standard peptide coupling reagents (e.g., DCC, HATU) to form amide bonds with other amino acids or amines.[5]

-

N-Alkylation/Arylation: The secondary amine of the piperidine ring can be functionalized through N-alkylation or N-arylation reactions to introduce further diversity.

-

Derivatization of the Exocyclic Amine: The primary amino group at C4 can be acylated, alkylated, or used in the formation of ureas and sulfonamides to explore structure-activity relationships.

Applications in Drug Discovery

The 4-amino-4-carboxypiperidine scaffold is a key component in a number of biologically active compounds, demonstrating its therapeutic potential.

Antiviral Agents: CCR5 Receptor Antagonists

A significant application of 4-aminopiperidine derivatives is in the development of CCR5 receptor antagonists.[4] The CCR5 receptor is a co-receptor used by the HIV-1 virus to enter host cells.[6] Blocking this receptor can effectively prevent viral entry. Several potent CCR5 antagonists incorporating the 4-aminopiperidine scaffold have been synthesized and evaluated.[4][7]

The structure-activity relationship (SAR) studies have shown that the nature of the substituents on both the piperidine nitrogen and the C4-amino group significantly influences the antagonist activity.[6]

| Compound/Derivative | R1 (on Piperidine N) | R2 (on C4-Amine) | CCR5 Antagonist Activity (IC50) |

| Lead Compound | Benzyl | H | Moderate |

| Derivative A | 3-Phenylpropyl | Boc | High |

| Derivative B | 2-Phenoxyethyl | Acetyl | Low |

| Sch-350634 [4] | Complex piperazino-piperidine | Methyl | Potent (nM range) |

This table is a representative summary based on literature findings and is intended for illustrative purposes.

Antifungal Agents

Derivatives of 4-aminopiperidine have also shown promising antifungal activity.[3] The proposed mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[8] SAR studies in this area have revealed that long alkyl chains on the C4-amino group and a benzyl or phenethyl group on the piperidine nitrogen are favorable for potent antifungal activity against various Candida and Aspergillus species.[3]

Other Therapeutic Areas

The versatility of the 4-amino-4-carboxypiperidine scaffold has led to its exploration in other therapeutic areas, including as inhibitors of hepatitis C virus (HCV) assembly and as components of neuroprotective agents.[9][10]

Spectroscopic Characterization

The structural elucidation of 4-amino-4-carboxypiperidine derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will typically show characteristic signals for the piperidine ring protons, often as complex multiplets in the 1.5-3.5 ppm region. The chemical shifts of these protons are influenced by the substituents on the nitrogen and the C4 position.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon at the C4 position, typically in the range of 50-60 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield, around 170-180 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹).

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Conclusion and Future Perspectives

The 4-amino-4-carboxypiperidine scaffold continues to be a valuable building block in the design and synthesis of novel therapeutic agents. Its conformational rigidity and the presence of multiple points for diversification make it an attractive starting point for the development of compound libraries for high-throughput screening. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic routes to access chiral derivatives, as well as the exploration of this scaffold in a wider range of therapeutic targets. The insights provided in this guide aim to equip researchers with the fundamental knowledge to effectively utilize this versatile chemical entity in their drug discovery endeavors.

References

-

He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538. [Link]

-

O'Neil, I. A., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ChemistrySelect, 4(15), 4567-4570. [Link]

-

Kugler, M., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(11), 2825. [Link]

-

Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]

-

Kazmierski, W. M., et al. (2005). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron Letters, 46(34), 5731-5733. [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015).

-

Shtaiwi, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(14), 10134–10153. [Link]

-

PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]

-

Finke, P. E., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2479. [Link]

-

Shtaiwi, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(14), 10134-10153. [Link]

-

Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 219. [Link]

-

Kugler, M., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(11), 2825. [Link]

-

Chen, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584–588. [Link]

-

Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]

-

Cho, A. E., et al. (2005). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Medicinal Chemistry, 48(10), 3544-3554. [Link]

-

Shtaiwi, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(14), 10134-10153. [Link]

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(6), 7585-7634. [Link]

-

Finke, P. E., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2479. [Link]

-

Cho, A. E., et al. (2005). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Medicinal Chemistry, 48(10), 3544-3554. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Nucleus: A Technical Guide to a Century of Discovery and Development

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in modern medicinal chemistry. Its journey from a pungent component of black pepper to the core scaffold of numerous blockbuster drugs is a testament to its remarkable versatility and privileged pharmacological properties. This technical guide provides an in-depth exploration of the historical discovery, synthetic evolution, and therapeutic application of substituted piperidines. We will trace the origins of piperidine chemistry from the isolation of natural alkaloids and the first landmark laboratory synthesis to the development of sophisticated, stereocontrolled synthetic methodologies. Through detailed protocols, comparative analyses, and mechanistic case studies of pivotal drugs such as Fentanyl, Haloperidol, and Tofacitinib, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of why and how this simple scaffold became a cornerstone of pharmaceutical innovation.

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

Piperidine is a saturated heterocyclic amine consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. Its conformational flexibility, inherent basicity, and ability to be readily substituted at multiple positions make it an ideal building block for engaging with biological targets. This has led to its classification as a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[1] The piperidine nucleus is a recurring feature in a vast number of FDA-approved drugs and natural products, highlighting its profound impact on human health.

Chapter 1: Early Discoveries and the Dawn of Piperidine Chemistry

The story of piperidine begins in the natural world. In 1819, Hans Christian Ørsted isolated a crystalline substance from the fruits of Piper nigrum (black pepper), which he named piperine.[2] It was later, in 1850, that the Scottish chemist Thomas Anderson and, independently in 1852, the French chemist Auguste Cahours, degraded piperine with nitric acid to isolate the core heterocyclic compound, which Cahours named piperidine.[3]

This discovery of a fundamental new chemical structure laid the groundwork for one of the most significant achievements in early synthetic organic chemistry: the first total synthesis of a natural alkaloid. In 1886, Albert Ladenburg successfully synthesized (±)-coniine, the toxic piperidine alkaloid from poison hemlock (Conium maculatum).[4][5] This was a landmark event that not only confirmed the structure of coniine but also demonstrated the power of laboratory synthesis to construct complex natural molecules from simple starting materials.

Ladenburg's synthesis was a multi-step process that showcased the chemical logic of the era. It began with the thermal rearrangement of N-methylpyridine iodide to 2-methylpyridine (α-picoline), followed by a Knoevenagel condensation with acetaldehyde to form 2-propenylpyridine. The final, crucial step was the reduction of the pyridine ring using metallic sodium in ethanol to yield racemic (±)-coniine.[4]

Caption: Ladenburg's historic synthesis of (±)-coniine.

Chapter 2: The Mid-20th Century - Piperidines in Pharmacology

The true explosion of interest in substituted piperidines came with the realization of their immense therapeutic potential in the mid-20th century. Chemists began to systematically explore how different substituents on the piperidine ring could modulate pharmacological activity, leading to the discovery of entire new classes of drugs.

The Opioid Revolution: From Meperidine to Fentanyl

A pivotal moment occurred in 1938 when German chemist Otto Eisleb, while investigating compounds for anticholinergic activity, synthesized pethidine (meperidine).[6] Its potent analgesic properties were soon recognized, and it became the first fully synthetic opioid, offering an alternative to morphine.[6] Pethidine demonstrated that the complex polycyclic structure of morphine was not essential for analgesia and that a simpler 4-phenylpiperidine scaffold could elicit powerful opioid effects.

This discovery ignited an intense period of research into 4-anilidopiperidine derivatives, culminating in the synthesis of fentanyl by Paul Janssen in 1959. Fentanyl was approximately 100 times more potent than morphine. The structure-activity relationship (SAR) studies that followed revealed key insights:

-

The N-phenethyl group was found to be crucial for high potency.

-

Modifications at the 4-position of the piperidine ring led to the development of even more powerful analogues like sufentanil and carfentanil.[2]

-

Conversely, altering the piperidine ring itself, either by expansion or contraction, significantly decreased analgesic activity.[2]

Sources

- 1. Haloperidol versus first‐generation antipsychotics for the treatment of schizophrenia and other psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Piperidines from Organocatalytic Inverse-Demand Aza-Diels-Alder Reaction / Synfacts, 2009 [sci-hub.box]

- 4. Coniine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the NMR and Mass Spectrometry Characterization of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

This guide provides a detailed exploration of the analytical methodologies for the structural elucidation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, a key building block in modern drug discovery and development. For researchers and scientists, unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This document offers a practical, in-depth perspective on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to achieve this, moving beyond mere data reporting to explain the causality behind the analytical choices and interpretation.

Introduction: The Compound in Context

Methyl 4-aminopiperidine-4-carboxylate is a bifunctional synthetic intermediate, featuring a piperidine scaffold substituted with both an amino group and a methyl carboxylate at the C4 position. Its dihydrochloride salt form ensures stability and enhances solubility in polar solvents, making it amenable to a variety of analytical techniques. The rigid, saturated heterocyclic core and the presence of multiple functional groups make it a valuable component in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Precise characterization is paramount. NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry delivers an exact molecular weight and reveals structural information through controlled fragmentation. Together, they form a powerful combination for unambiguous structure verification.

Molecular Structure and Properties

The foundational step in any analysis is understanding the basic properties of the target molecule.

Caption: Structure of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | - |

| Molecular Weight | 231.12 g/mol | - |

| Free Base Formula | C₇H₁₄N₂O₂ | [1] |

| Free Base MW | 158.20 g/mol | [1] |

| Free Base Exact Mass | 158.105528 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural analysis. For a dihydrochloride salt like this, specific experimental considerations are necessary to acquire high-quality, interpretable data.

Causality Behind Experimental Choices

The choice of solvent is the most critical initial decision. Due to the ionic nature of the dihydrochloride salt, the compound exhibits excellent solubility in polar protic solvents. Deuterium oxide (D₂O) is the logical and most effective choice.[2] This has two important consequences:

-

Signal Exchange: All labile protons (N-H and O-H) will rapidly exchange with the deuterium in the solvent. This means the signals for the two protonated amines (R-NH₃⁺ and R₂-NH₂⁺) will not be observed in the ¹H NMR spectrum.[3]

-

Chemical Shift Referencing: Tetramethylsilane (TMS) is insoluble in water. Therefore, a water-soluble standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) is typically used, or the residual HDO signal is used as a secondary reference.[4]

Protonation of the two nitrogen atoms significantly influences the electronic environment of the molecule. The resulting positive charges induce a strong deshielding effect on adjacent protons and carbons, causing their signals to appear further downfield (at a higher ppm value) than they would in the neutral free base.[3]

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures that the sample itself does not introduce artifacts into the spectrum.

-

Material Weighing: Accurately weigh 10-20 mg of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride for ¹H NMR, or 50-75 mg for ¹³C NMR.[2]

-

Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O) to a clean, dry, high-quality NMR tube.[5]

-

Dissolution: Vortex the sample until the solid is completely dissolved. The formation of a clear, particulate-free solution is crucial. Any suspended solids will severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[5]

-

Filtration (Recommended): For optimal results, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any microscopic particulates.

-

Analysis: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

¹H NMR Spectral Interpretation

The symmetry of the molecule simplifies the proton spectrum. We expect to see three primary signals corresponding to the methyl group and the two non-equivalent sets of methylene protons on the piperidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.90 | Singlet (s) | 3H | -OCH₃ | The methyl ester protons are in a predictable region and show no coupling. |

| ~ 3.65 | Multiplet (m) | 4H | CH₂ -N-CH₂ (C2/C6) | These protons are adjacent to the strongly deshielding protonated piperidine nitrogen, shifting them significantly downfield. |

| ~ 2.45 | Multiplet (m) | 4H | CH₂ -C-CH₂ (C3/C5) | These protons are further from the nitrogen atoms and thus appear more upfield compared to the C2/C6 protons. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172 | C =O | The carbonyl carbon of the ester group is characteristically found in this downfield region.[6] |

| ~ 60 | C 4 (Quaternary) | This carbon is bonded to two nitrogen atoms and a carboxyl group, resulting in a significant downfield shift. |